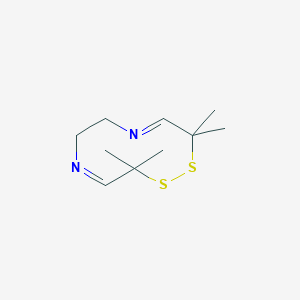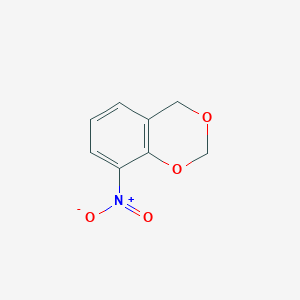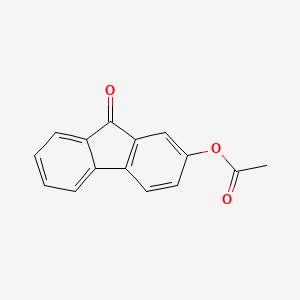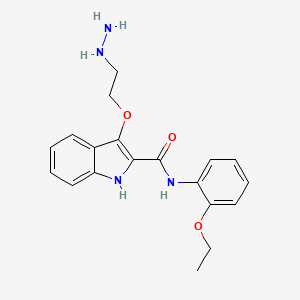
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Carboxamide Formation: The indole core is then reacted with a carboxylic acid derivative to form the carboxamide group.
Ethoxyphenyl Substitution:
Hydrazinoethoxy Substitution: Finally, the hydrazinoethoxy group is introduced through a hydrazinolysis reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various condensation products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: The compound is utilized in chemical biology research to probe the function of specific proteins and enzymes.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- can be compared with other similar compounds, such as:
1H-Indole-2-carboxamide, N-(2-methoxyphenyl)-3-(2-hydrazinoethoxy)-: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and biological activity.
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-aminoethoxy)-:
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydroxyethoxy)-: This compound has a hydroxy group instead of a hydrazino group, which may influence its solubility and interaction with biological targets.
The uniqueness of 1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
57037-20-4 |
|---|---|
Molekularformel |
C19H22N4O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-3-(2-hydrazinylethoxy)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H22N4O3/c1-2-25-16-10-6-5-9-15(16)23-19(24)17-18(26-12-11-21-20)13-7-3-4-8-14(13)22-17/h3-10,21-22H,2,11-12,20H2,1H3,(H,23,24) |
InChI-Schlüssel |
JOIDHTAFDIRMLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N2)OCCNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




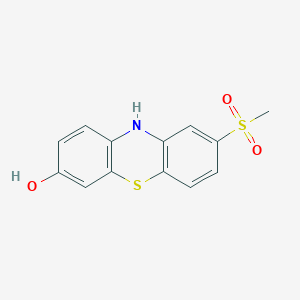

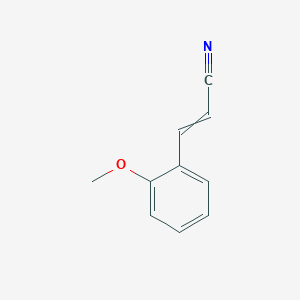
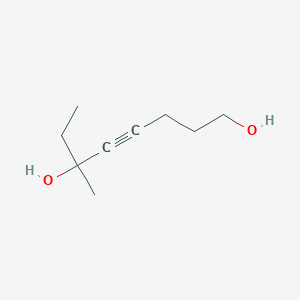
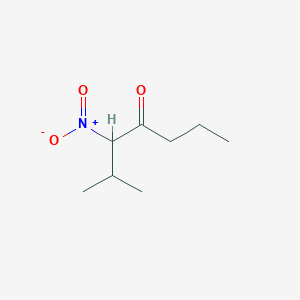
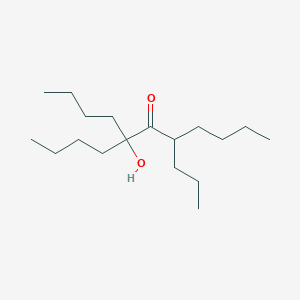
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
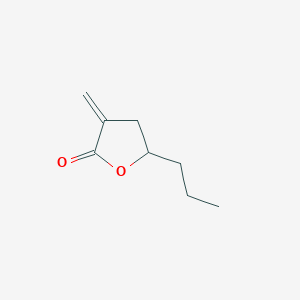
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
